molecular formula C9H12N2O2 B13475920 2-(3-azetidinyloxy)-4-methoxyPyridine

2-(3-azetidinyloxy)-4-methoxyPyridine

Cat. No.: B13475920
M. Wt: 180.20 g/mol
InChI Key: FLMABZLVNBMDKA-UHFFFAOYSA-N
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Description

2-(3-azetidinyloxy)-4-methoxyPyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an azetidine ring attached to the pyridine core, along with a methoxy group at the 4-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-(3-azetidinyloxy)-4-methoxyPyridine typically involves the reaction of 4-methoxypyridine with azetidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-ol as a starting material, which undergoes a nucleophilic substitution reaction with 4-methoxypyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(3-azetidinyloxy)-4-methoxyPyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine core, leading to the formation of various substituted products.

Scientific Research Applications

2-(3-azetidinyloxy)-4-methoxyPyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as improved stability and bioavailability.

Mechanism of Action

The mechanism of action of 2-(3-azetidinyloxy)-4-methoxyPyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring and the methoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

2-(3-azetidinyloxy)-4-methoxyPyridine can be compared with other pyridine derivatives and azetidine-containing compounds. Similar compounds include:

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-4-methoxypyridine

InChI

InChI=1S/C9H12N2O2/c1-12-7-2-3-11-9(4-7)13-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

FLMABZLVNBMDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)OC2CNC2

Origin of Product

United States

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